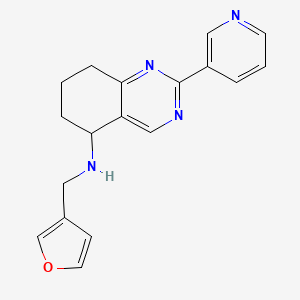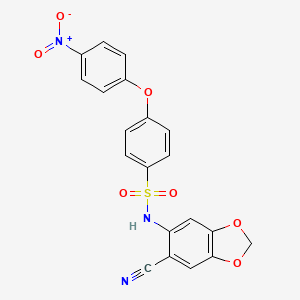![molecular formula C22H26ClN3O3S B6024433 1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B6024433.png)
1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine, also known as CP-122,288, is a piperazine-based compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. In
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation and pain. In addition, this compound has been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in regulating cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been found to have anti-cancer effects, making it a potential treatment for various types of cancer. It has also been found to have neuroprotective effects, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine is that it has been extensively studied and has a well-established profile of biological activities. This makes it a useful tool for researchers studying the mechanisms of inflammation, pain, and cancer. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the exploration of its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Overall, this compound has the potential to be a valuable tool for researchers studying a wide range of biological processes and diseases.
Synthesemethoden
1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 4-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain. In addition, this compound has been shown to have anti-cancer effects, making it a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-19-5-4-6-20(17-19)24-13-15-25(16-14-24)22(27)18-7-9-21(10-8-18)30(28,29)26-11-2-1-3-12-26/h4-10,17H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYWTATZHRHYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-morpholinyl)-5-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024350.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024416.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate](/img/structure/B6024452.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6024455.png)